molecular formula C17H17N5O3S B2496626 N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide CAS No. 2310125-65-4

N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide

Cat. No. B2496626
CAS RN: 2310125-65-4
M. Wt: 371.42
InChI Key: DZVUHLCOTQTYOH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide, also known as DPPY, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on different biological pathways, making it a promising candidate for further research.

Mechanism of Action

N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide acts as a small molecule inhibitor by binding to the ATP-binding site of kinases, preventing their activity. This mechanism of action has been shown to be effective in inhibiting the activity of several kinases, including ERK1/2, JNK, and p38.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of several bacterial strains. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide in lab experiments is its specificity for kinases, allowing for targeted inhibition of specific pathways. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, requiring the use of organic solvents for experiments.

Future Directions

There are several potential future directions for research on N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different diseases. Finally, the development of more soluble analogues of this compound could expand its potential applications in lab experiments and therapeutic use.

Synthesis Methods

The synthesis of N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-4-(4-methylphenyl)pyrimidine-2-thiol to form the desired product. The final compound is obtained after purification by column chromatography.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide has been extensively studied for its potential applications in treating various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been shown to inhibit the activity of several kinases, making it a potential therapeutic agent for diseases associated with abnormal kinase activity, such as cancer and autoimmune disorders.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-24-13-5-4-12(8-14(13)25-2)21-16(23)10-26-17-9-15(18-11-19-17)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUHLCOTQTYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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